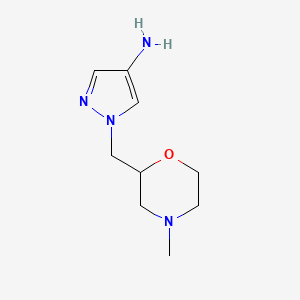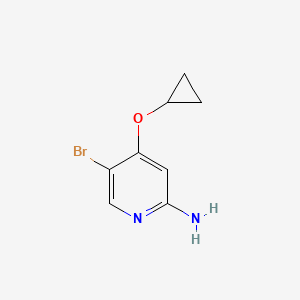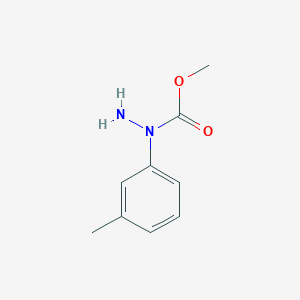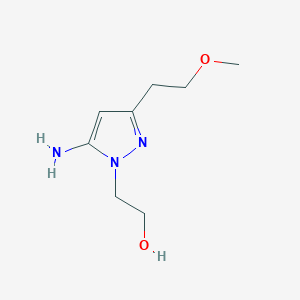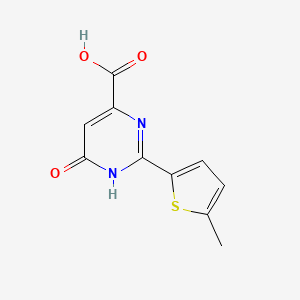
1,6-Dihydro-2-(5-methyl-2-thienyl)-6-oxo-4-pyrimidinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-methylthiophen-2-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound that contains both thiophene and pyrimidine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methylthiophen-2-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid typically involves the reaction of 5-methylthiophene-2-carboxylic acid with urea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable can make the process more sustainable.
化学反応の分析
Types of Reactions
2-(5-methylthiophen-2-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学的研究の応用
2-(5-methylthiophen-2-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anti-cancer properties.
Industry: Used in the development of new materials with unique electronic properties.
作用機序
The mechanism of action of 2-(5-methylthiophen-2-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival.
類似化合物との比較
Similar Compounds
- 5-methylthiophene-2-carboxylic acid
- 2-(5-methylthiophen-2-yl)acetic acid
- 5-methyl-2-thiopheneboronic acid
Uniqueness
2-(5-methylthiophen-2-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is unique due to the presence of both thiophene and pyrimidine rings, which confer distinct electronic and steric properties. This dual-ring structure allows for versatile chemical reactivity and potential for diverse applications in various fields.
特性
分子式 |
C10H8N2O3S |
|---|---|
分子量 |
236.25 g/mol |
IUPAC名 |
2-(5-methylthiophen-2-yl)-6-oxo-1H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3S/c1-5-2-3-7(16-5)9-11-6(10(14)15)4-8(13)12-9/h2-4H,1H3,(H,14,15)(H,11,12,13) |
InChIキー |
KEFHZLYYQVAVOP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(S1)C2=NC(=CC(=O)N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-Methyl-7-azabicyclo[2.2.1]heptane](/img/structure/B13638707.png)


